molecular formula C14H13N3OS B4133040 4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine

4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine

Cat. No.: B4133040
M. Wt: 271.34 g/mol
InChI Key: YPVGOGPPAZXXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a unique combination of furan, thiazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the thiazole ring through the reaction of a thioamide with a halogenated furan derivative. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-9-3-6-13(15-7-9)17-14-16-11(8-19-14)12-5-4-10(2)18-12/h3-8H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVGOGPPAZXXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.